4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide is a synthetic organic compound that belongs to the phthalazinone family This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a methyl group at the 3-position and a propylbenzamide moiety at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide typically involves the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core.
Substitution at the 3-Position:
Attachment of the Propylbenzamide Moiety: The final step involves the coupling of the phthalazinone core with propylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides under anhydrous conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]-N-(1-phenylethyl)acetamide
- (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid
Uniqueness
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both the phthalazinone core and the propylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
799262-32-1 |
---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-12-20-18(23)14-10-8-13(9-11-14)17-15-6-4-5-7-16(15)19(24)22(2)21-17/h4-11H,3,12H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
HXQVSKFLYOKLNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Löslichkeit |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.